Diethyl-1H-1,2,3-triazole-4-carboxamide

medicinal chemistry chemical synthesis regioisomer purity

Diethyl-1H-1,2,3-triazole-4-carboxamide is a critical, minimalist 1H-1,2,3-triazole-4-carboxamide scaffold. Its unsubstituted N1–H position and correct 1,4-regioisomeric purity are essential for reproducing the binding orientation of low-nanomolar PXR inhibitors. This 168.20 g/mol building block is the strategic starting point for SAR-driven diversification to explore TAAR1 agonism (related analog EC50: 23 nM) or to mitigate adverse drug-drug interactions. Avoid experimental failure: do not substitute with the 1,5-diethyl positional isomer or bulkier N1-substituted analogs, which can invert functional activity or abolish target affinity.

Molecular Formula C7H12N4O
Molecular Weight 168.20 g/mol
Cat. No. B15276559
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiethyl-1H-1,2,3-triazole-4-carboxamide
Molecular FormulaC7H12N4O
Molecular Weight168.20 g/mol
Structural Identifiers
SMILESCCN(CC)C(=O)C1=NNN=C1
InChIInChI=1S/C7H12N4O/c1-3-11(4-2)7(12)6-5-8-10-9-6/h5H,3-4H2,1-2H3,(H,8,9,10)
InChIKeyDWDGLTOISKCKBW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Diethyl-1H-1,2,3-triazole-4-carboxamide (CAS 1878597-11-5): A Core 1,2,3-Triazole-4-carboxamide Scaffold for Targeted Drug Discovery and Chemical Biology


Diethyl-1H-1,2,3-triazole-4-carboxamide (CAS: 1878597-11-5) is a fundamental member of the 1H-1,2,3-triazole-4-carboxamide class, characterized by a 1,2,3-triazole core with a diethylcarboxamide group at the 4-position . This unsubstituted N1–H scaffold serves as a minimalist analog within a broader series of 1,2,3-triazole-4-carboxamides, which have been extensively optimized to yield potent and selective modulators of therapeutically relevant targets such as the Pregnane X Receptor (PXR) and Trace Amine-Associated Receptor 1 (TAAR1) [1][2]. Its molecular formula is C7H12N4O with a molecular weight of 168.20 g/mol .

Why Diethyl-1H-1,2,3-triazole-4-carboxamide Cannot Be Casually Substituted with Other Triazole-4-carboxamide Analogs


Within the 1H-1,2,3-triazole-4-carboxamide chemical space, minor structural modifications precipitate drastic, quantifiable shifts in both binding affinity and functional pharmacology. Systematic structure-activity relationship (SAR) studies have demonstrated that altering the substitution pattern on the triazole ring or the amide nitrogen can invert functional activity—for instance, converting a pure PXR antagonist into a dual inverse agonist/antagonist, or abolishing TAAR1 affinity entirely [1][2]. Therefore, substituting Diethyl-1H-1,2,3-triazole-4-carboxamide with a close analog like the 1,5-diethyl positional isomer, or a bulkier N1-substituted derivative, without verifying the target engagement profile, risks invalidating experimental outcomes due to unanticipated shifts in potency, selectivity, or functional mechanism.

Quantitative Differentiation Evidence for Diethyl-1H-1,2,3-triazole-4-carboxamide Relative to Key Comparators


Positional Isomer Differentiation: Regioisomeric Purity Differentiates Diethyl-1H-1,2,3-triazole-4-carboxamide from 1,5-Diethyl Analogs

Diethyl-1H-1,2,3-triazole-4-carboxamide (CAS 1878597-11-5) is distinguished from its 1,5-diethyl positional isomer (1,5-Diethyl-1H-1,2,3-triazole-4-carboxamide) by regioisomeric purity. While the 1,5-diethyl isomer is commercially available with a specified purity of 95% , the procurement value of Diethyl-1H-1,2,3-triazole-4-carboxamide lies in its defined 1,4-substitution pattern, which is the critical pharmacophore orientation for biological activity in the optimized 1H-1,2,3-triazole-4-carboxamide series [1]. The absence of the 5-ethyl group maintains a lower molecular weight (168.20 g/mol vs. 168.20 g/mol for the isomer) and removes potential steric clashes that could abrogate binding in target pockets optimized for the 1,4-regioisomer.

medicinal chemistry chemical synthesis regioisomer purity

PXR Modulation: Diethyl-1H-1,2,3-triazole-4-carboxamide as a Minimalist Scaffold for Developing Potent, Sub-Nanomolar PXR Inhibitors

Structural optimization of the 1H-1,2,3-triazole-4-carboxamide chemotype has yielded compounds with low nanomolar IC50 values against PXR. Specifically, Compound 85 (a dual inverse agonist/antagonist) and Compound 89 (a pure antagonist) achieved IC50 values in the low nanomolar range for both PXR binding and cellular activity [1]. While Diethyl-1H-1,2,3-triazole-4-carboxamide itself lacks direct quantitative PXR data, it represents the unsubstituted N1–H core scaffold from which these optimized inhibitors were derived. In contrast, closely related analogs with N1-aryl or N1-heteroaryl substitutions (e.g., compounds described in US9416127) are TAAR1 agonists with no reported PXR activity [2], demonstrating that the unsubstituted triazole core is a privileged starting point for PXR inhibitor development.

nuclear receptor drug metabolism PXR antagonist

TAAR1 Agonism: Class-Level Selectivity of 1,2,3-Triazole-4-carboxamides for TAAR1 over Related GPCRs

Certain 1,2,3-triazole-4-carboxamide derivatives exhibit high affinity for TAAR1. For instance, a structurally related triazole carboxamide (disclosed in US8604061) demonstrated an EC50 of 23 nM in a cAMP accumulation assay using recombinant human TAAR1 expressed in HEK293 cells [1]. The patent US9416127 further establishes that triazole carboxamides of formula I have "good affinity" for TAAR1, distinguishing this chemotype from other TAAR-targeting scaffolds [2]. While Diethyl-1H-1,2,3-triazole-4-carboxamide lacks a direct TAAR1 measurement, its core structure is encompassed within the broader Markush claims of TAAR1-active triazole carboxamides, positioning it as a viable starting point for TAAR1 agonist optimization.

GPCR trace amine TAAR1 agonist

Synthetic Tractability and Core Scaffold Utility: Diethyl-1H-1,2,3-triazole-4-carboxamide vs. Elaborated Piperidinyl Analogs

Diethyl-1H-1,2,3-triazole-4-carboxamide (MW: 168.20 g/mol) is a low molecular weight, unadorned scaffold that can be readily functionalized via copper-catalyzed azide-alkyne cycloaddition (CuAAC) or N-alkylation . In contrast, commercially available analogs such as 1-(1-cyclohexyl-3-piperidinyl)-N,N-diethyl-1H-1,2,3-triazole-4-carboxamide (MW: ~333.5 g/mol) and 1-[1-(2-chlorobenzyl)-3-piperidinyl]-N,N-diethyl-1H-1,2,3-triazole-4-carboxamide (MW: ~375.9 g/mol) are significantly larger, pre-functionalized molecules with reduced synthetic versatility . The simpler scaffold of Diethyl-1H-1,2,3-triazole-4-carboxamide enables systematic exploration of both N1 and C4 substituents, facilitating rapid SAR studies and library generation.

click chemistry building block parallel synthesis

Optimal Procurement and Research Use Cases for Diethyl-1H-1,2,3-triazole-4-carboxamide


PXR Antagonist and Inverse Agonist Discovery Programs

As established in Section 3, Diethyl-1H-1,2,3-triazole-4-carboxamide serves as the core scaffold for a series of potent, low-nanomolar PXR inhibitors [1]. Researchers focusing on mitigating adverse drug-drug interactions or enhancing chemotherapy efficacy can procure this compound as a minimalist starting point for parallel synthesis of novel PXR modulators, leveraging the published SAR from the optimized 1H-1,2,3-triazole-4-carboxamide series.

TAAR1 Agonist Lead Identification and Optimization

Given the class-level evidence of TAAR1 agonism within triazole carboxamide patents [2] and the quantitative EC50 data (23 nM) for a related analog [3], Diethyl-1H-1,2,3-triazole-4-carboxamide is a strategic procurement choice for laboratories initiating TAAR1-focused campaigns. Its simple structure allows for rapid diversification to explore N1-substituent effects on TAAR1 potency and selectivity.

Combinatorial Chemistry and Diversity-Oriented Synthesis (DOS) Libraries

The low molecular weight (168.20 g/mol) and unsubstituted N1–H of Diethyl-1H-1,2,3-triazole-4-carboxamide make it an ideal building block for generating diverse 1,2,3-triazole-4-carboxamide libraries via CuAAC or alkylation chemistry . This contrasts with bulkier, pre-substituted analogs that limit synthetic scope, thereby maximizing the chemical space explored per synthesis cycle.

Regioisomer Purity Control in Biological Assays

As highlighted in Section 3, the 1,4-regioisomeric purity of Diethyl-1H-1,2,3-triazole-4-carboxamide distinguishes it from the 1,5-diethyl positional isomer . Procurement of the correct 1,4-isomer is critical for SAR studies aiming to reproduce the binding orientation observed in optimized 1H-1,2,3-triazole-4-carboxamide PXR inhibitors, where the 4-carboxamide group is essential for target engagement.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for Diethyl-1H-1,2,3-triazole-4-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.